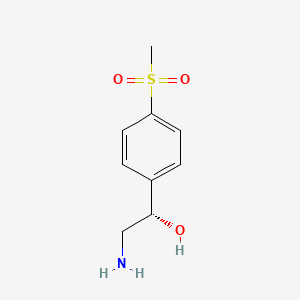
3-(Aminomethyl)quinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)quinolin-6-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and have been utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)quinolin-6-ol typically involves the modification of the quinoline nucleus. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . Another approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . These methods can be adapted to introduce the aminomethyl and hydroxyl groups at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being used to produce quinoline derivatives on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)quinolin-6-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated, sulfonated, and nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)quinolin-6-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including malaria, bacterial infections, and cancer.
Industry: Used in the production of dyes, catalysts, and electronic materials
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)quinolin-6-ol involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, they can interact with cellular enzymes and receptors, modulating various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its antimalarial and antimicrobial properties.
Isoquinoline: A structural isomer of quinoline with similar biological activities.
Hydroquinoline: Contains a hydroxyl group, similar to 3-(Aminomethyl)quinolin-6-ol, and is used in various pharmaceutical applications.
Uniqueness
This compound is unique due to the presence of both an aminomethyl and a hydroxyl group on the quinoline ring. This unique structure allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
3-(aminomethyl)quinolin-6-ol |
InChI |
InChI=1S/C10H10N2O/c11-5-7-3-8-4-9(13)1-2-10(8)12-6-7/h1-4,6,13H,5,11H2 |
Clave InChI |
WNPNBJPVJJMBJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C=C2C=C1O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


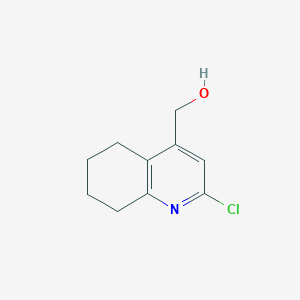
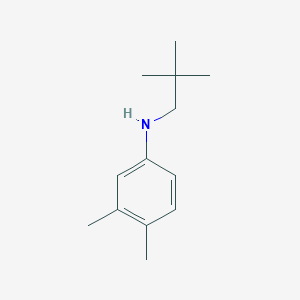
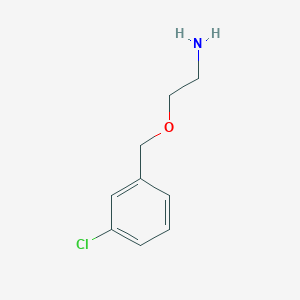


![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)
![Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B15272603.png)
![1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15272612.png)
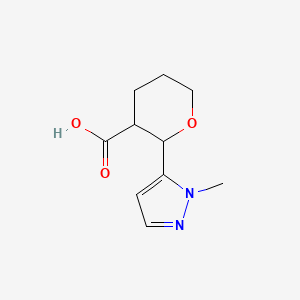
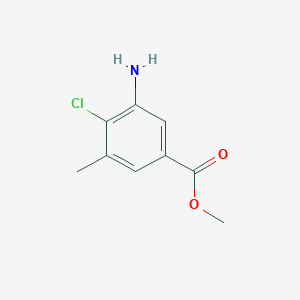
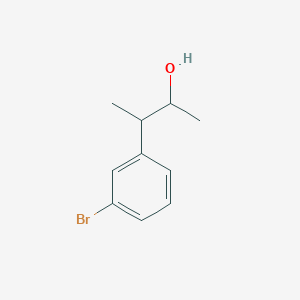
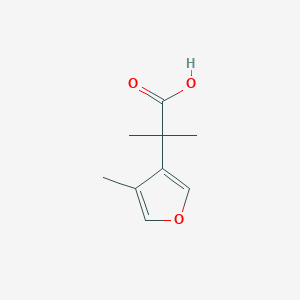
![4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15272644.png)
